2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol
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Overview
Description
2-Methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol is an organic compound that features a phenol group substituted with a methoxy group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol typically involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with 2-methyl-1,3-thiazole-4-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2-Methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
- 2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol
- 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol
Comparison: 2-Methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol is unique due to the specific positioning of the methoxy and thiazole groups. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group at the 2-position can enhance the compound’s antioxidant properties .
Properties
IUPAC Name |
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-12-9(6-15-7)8-3-4-10(13)11(5-8)14-2/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTLHCVKQWFZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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